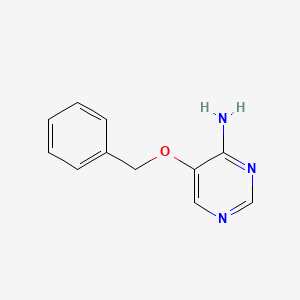

5-(Benzyloxy)pyrimidin-4-amine

Description

BenchChem offers high-quality 5-(Benzyloxy)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11-10(6-13-8-14-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGMRDBSFSIAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558592 | |

| Record name | 5-(Benzyloxy)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92289-50-4 | |

| Record name | 5-(Benzyloxy)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Benzyloxy)pyrimidin-4-amine CAS number 92289-50-4

An In-Depth Technical Guide to 5-(Benzyloxy)pyrimidin-4-amine (CAS No. 92289-50-4): A Cornerstone Intermediate in Modern Kinase Inhibitor Discovery

Abstract

5-(Benzyloxy)pyrimidin-4-amine is a pivotal heterocyclic amine that has emerged as a critical starting material and key intermediate in the synthesis of a multitude of biologically active compounds. Its unique structural arrangement, featuring a 4-aminopyrimidine core decorated with a benzyloxy group at the 5-position, provides an ideal scaffold for developing potent and selective kinase inhibitors. This technical guide offers an in-depth exploration of 5-(Benzyloxy)pyrimidin-4-amine, covering its physicochemical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals working to design the next generation of targeted therapeutics.

Introduction: The Strategic Importance of a Versatile Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA and to form key hydrogen bond interactions with biological targets. Within this class, 5-(Benzyloxy)pyrimidin-4-amine (CAS No. 92289-50-4) has garnered significant attention. Its structure is deceptively simple yet strategically designed for utility in drug discovery, particularly in the field of oncology.

The 4-amino group serves as a crucial "hinge-binding" element, capable of forming hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors. The benzyloxy group at the 5-position serves two primary purposes: firstly, it acts as a bulky substituent that can confer selectivity and occupy hydrophobic pockets within the ATP-binding site; secondly, the benzyl group can be readily cleaved via hydrogenolysis to reveal a 5-hydroxy group, providing a reactive handle for further chemical elaboration and the creation of extensive compound libraries. These features make it an indispensable precursor for a range of targeted inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-(Benzyloxy)pyrimidin-4-amine is essential for its effective use in synthesis and process development.

| Property | Value |

| CAS Number | 92289-50-4 |

| IUPAC Name | 5-(Benzyloxy)pyrimidin-4-amine |

| Synonyms | 5-(Phenylmethoxy)pyrimidin-4-amine |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 148 - 152 °C |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane; sparingly soluble in water. |

| Purity (Typical) | ≥98% (HPLC) |

Spectroscopic Profile

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.08 (s, 1H), 7.95 (s, 1H), 7.45 - 7.30 (m, 5H), 6.75 (br s, 2H), 5.15 (s, 2H).

-

Interpretation: The two singlets above 8.0 ppm are characteristic of the two pyrimidine ring protons. The multiplet between 7.45 and 7.30 ppm corresponds to the five protons of the phenyl ring. The broad singlet at 6.75 ppm is assigned to the two protons of the primary amine. The sharp singlet at 5.15 ppm represents the two benzylic protons of the -CH₂- group.

-

-

Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺.

-

Interpretation: The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of the compound.

-

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of 5-(Benzyloxy)pyrimidin-4-amine is typically achieved through a two-step process starting from commercially available 4-amino-5-hydroxypyrimidine. The following protocol is a robust and reproducible method.

Retrosynthetic Analysis

The synthesis strategy involves the protection of the 5-hydroxy group of 4-amino-5-hydroxypyrimidine as a benzyl ether. This is a standard Williamson ether synthesis, chosen for its high efficiency and the ease of deprotection of the final product if required.

Caption: Retrosynthetic approach for 5-(Benzyloxy)pyrimidin-4-amine.

Detailed Step-by-Step Synthesis Protocol

Reaction Scheme:

4-Amino-5-hydroxypyrimidine + Benzyl Bromide --(K₂CO₃, DMF)--> 5-(Benzyloxy)pyrimidin-4-amine

Materials and Equipment:

-

4-Amino-5-hydroxypyrimidine (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-5-hydroxypyrimidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.5 M concentration relative to the starting material).

-

Reagent Addition: While stirring vigorously, add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature. Causality Note: The dropwise addition helps to control any potential exotherm and minimizes side reactions.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis (e.g., 10% MeOH in DCM) indicates complete consumption of the starting material.

-

Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. b. Extract the aqueous layer three times with ethyl acetate. Trustworthiness Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase. c. Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual DMF and water from the organic phase. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc).

-

Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 5-(Benzyloxy)pyrimidin-4-amine as an off-white solid.

Applications in Kinase Inhibitor Drug Discovery

5-(Benzyloxy)pyrimidin-4-amine is rarely the final active pharmaceutical ingredient (API) but rather a crucial building block for constructing more complex molecules that target protein kinases.

Core Scaffold for ATP-Competitive Kinase Inhibitors

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrimidine core of the title compound is a bioisostere of the adenine core of ATP. This allows derivatives to bind to the ATP-binding site of kinases, acting as competitive inhibitors.

Caption: Interaction model of a 4-aminopyrimidine inhibitor with a kinase.

Case Study: Precursor to Brigatinib (ALK/EGFR Inhibitor)

A prominent example of the utility of 5-(Benzyloxy)pyrimidin-4-amine is in the synthesis of Brigatinib , an FDA-approved inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). In the synthesis of Brigatinib and related compounds, the 4-amino group of a pyrimidine core is typically functionalized via a Buchwald-Hartwig or SₙAr reaction. The 5-substituent, derived from the benzyloxy group, is crucial for potency and selectivity. While the exact synthesis of Brigatinib involves a related intermediate, the strategic principle is identical and highlights the value of this scaffold. The benzyloxy group can be deprotected to a phenol, which is then used to install other functionalities, demonstrating the versatility of this protecting group strategy.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and safety of 5-(Benzyloxy)pyrimidin-4-amine.

| Hazard Category | GHS Information |

| Pictograms | Irritant (Exclamation Mark) |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse...) |

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents.

Future Perspectives

The 5-(Benzyloxy)pyrimidin-4-amine scaffold continues to be a valuable platform for chemical innovation. Future research is likely to focus on:

-

Development of Novel Derivatives: Exploring new substitutions at the 4-amino position and modifications of the benzyloxy group to target novel kinases or overcome drug resistance.

-

Use in PROTACs and Molecular Glues: The pyrimidine core can serve as a warhead for targeted protein degraders (PROTACs), linking a kinase-binding motif to an E3 ligase ligand.

-

Application in Chemical Biology: Synthesis of fluorescently-labeled or biotinylated probes based on this scaffold to study kinase biology and target engagement in living cells.

The foundational importance of 5-(Benzyloxy)pyrimidin-4-amine ensures its continued relevance in the ongoing quest for more effective and selective targeted therapies.

References

-

PubChem Compound Summary for CID 2770853, 5-(Benzyloxy)pyrimidin-4-amine. National Center for Biotechnology Information.[Link]

-

Synthesis and SAR of a new class of potent and selective Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

-

Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry.[Link]

Introduction: The Significance of 5-(Benzyloxy)pyrimidin-4-amine

<_

An In-Depth Technical Guide to the Structure Elucidation of 5-(Benzyloxy)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The title compound, 5-(Benzyloxy)pyrimidin-4-amine, incorporates a benzyloxy substituent at the 5-position and an amine group at the 4-position of the pyrimidine ring. The precise arrangement of these functional groups is paramount to its chemical reactivity and biological activity, making unambiguous structural confirmation an indispensable first step in any research or development pipeline. The 5-position of the pyrimidine ring is noted to be less electron-deficient and amenable to substitution, making derivatives at this position of particular interest.[3]

This guide will detail a multi-technique analytical workflow designed to provide irrefutable evidence for the structure of 5-(Benzyloxy)pyrimidin-4-amine, ensuring the integrity of subsequent research and development efforts.

Strategic Approach to Elucidation: A Self-Validating Workflow

The cornerstone of robust structure elucidation lies in a multi-pronged analytical strategy where data from orthogonal techniques corroborate one another. For 5-(Benzyloxy)pyrimidin-4-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, if necessary, single-crystal X-ray crystallography provides a self-validating system.

The rationale for this selection is as follows:

-

NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC): Provides detailed information about the chemical environment of each proton and carbon atom and, crucially, the connectivity between them. This is the primary tool for establishing the molecular skeleton and the precise placement of substituents.[4]

-

Mass Spectrometry (MS): Determines the accurate molecular weight and provides fragmentation patterns that can confirm the presence of key structural motifs.[5][6]

-

X-ray Crystallography: Offers the definitive, three-dimensional structure of the molecule in the solid state, serving as the ultimate arbiter in cases of ambiguity.[7][8]

The following workflow diagram illustrates the logical progression of the elucidation process.

Caption: A logical workflow for the structure elucidation of 5-(Benzyloxy)pyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[9] A systematic approach involving 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-(Benzyloxy)pyrimidin-4-amine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width that encompasses all expected proton resonances (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-200 ppm is standard.

-

2D HSQC Acquisition: The Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial for identifying which protons are directly attached to which carbon atoms.[10] This is a self-validating step for proton and carbon assignments.

-

2D HMBC Acquisition: The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds apart.[11] This is the key experiment for piecing together the molecular fragments and confirming the substitution pattern on the pyrimidine ring.

Data Interpretation: A Causality-Driven Analysis

The expected NMR data for 5-(Benzyloxy)pyrimidin-4-amine allows for a logical deduction of its structure.

Expected ¹H NMR Resonances:

-

Aromatic Protons (Phenyl Ring): A multiplet in the range of 7.3-7.5 ppm corresponding to the five protons of the benzyl group.

-

Methylene Protons (-CH₂-): A singlet around 5.0-5.2 ppm, integrating to two protons. The singlet nature arises from the absence of adjacent protons.

-

Amine Protons (-NH₂): A broad singlet that may appear over a wide range, often around 6.0-7.0 ppm, integrating to two protons. Its chemical shift can be concentration and temperature-dependent.

-

Pyrimidine Ring Protons: Two distinct singlets in the aromatic region, likely between 8.0 and 8.5 ppm. The protons at the 2- and 6-positions of the pyrimidine ring are expected to be singlets due to the lack of adjacent proton coupling partners.

Expected ¹³C NMR Resonances:

-

Aromatic Carbons (Phenyl Ring): Several signals in the 127-137 ppm range.

-

Methylene Carbon (-CH₂-): A signal around 70 ppm.

-

Pyrimidine Ring Carbons: Four distinct signals. The carbon bearing the benzyloxy group (C5) and the carbon bearing the amino group (C4) will have characteristic chemical shifts influenced by these substituents. The chemical shifts of C2 and C6 will also be diagnostic.

2D NMR for Unambiguous Connectivity:

The HMBC experiment is the linchpin of the structural proof. Key expected correlations that would confirm the structure are:

-

A correlation between the methylene protons (-CH₂-) and the C5 carbon of the pyrimidine ring.

-

Correlations between the pyrimidine ring protons (H2 and H6) and the various carbons of the pyrimidine ring, which will definitively establish their positions relative to the substituted carbons (C4 and C5).

-

Correlations from the amine protons to C4 and C5 would provide further confirmation.

The following diagram illustrates the key HMBC correlations that would be expected for 5-(Benzyloxy)pyrimidin-4-amine.

Caption: Expected key HMBC correlations for structural confirmation.

Table 1: Summary of Expected NMR Data

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Phenyl-H | ~7.3-7.5 (m, 5H) | ~127-137 | - |

| -CH₂- | ~5.0-5.2 (s, 2H) | ~70 | C5 of Pyrimidine, Phenyl C1 |

| -NH₂ | ~6.0-7.0 (br s, 2H) | - | C4, C5 of Pyrimidine |

| Pyrimidine H2 | ~8.0-8.5 (s, 1H) | ~150-160 | C4, C6 of Pyrimidine |

| Pyrimidine H6 | ~8.0-8.5 (s, 1H) | ~150-160 | C2, C4, C5 of Pyrimidine |

| Pyrimidine C2 | - | ~150-160 | H6 |

| Pyrimidine C4 | - | ~155-165 | H2, H6, -NH₂ |

| Pyrimidine C5 | - | ~120-130 | H6, -CH₂-, -NH₂ |

| Pyrimidine C6 | - | ~150-160 | H2 |

Mass Spectrometry: Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule, providing a powerful check on the proposed structure.

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a strong protonated molecular ion peak [M+H]⁺.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) to obtain an accurate mass measurement.

-

Tandem MS (MS/MS): If necessary, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions can provide further structural information.

Data Interpretation: Confirming the Pieces

For 5-(Benzyloxy)pyrimidin-4-amine (C₁₁H₁₁N₃O), the expected monoisotopic mass is 201.0902 Da. HRMS should confirm this value to within a few parts per million.

Expected Fragmentation: A key fragmentation pathway would be the cleavage of the benzylic ether bond, which would result in the formation of a tropylium ion at m/z 91. The loss of the benzyl group would leave a fragment corresponding to 5-hydroxypyrimidin-4-amine. This characteristic fragmentation pattern provides strong evidence for the presence of the benzyloxy group.

X-ray Crystallography: The Definitive Proof

In cases where NMR and MS data are ambiguous, or when an absolute, three-dimensional structure is required (for example, in drug design for understanding binding interactions), single-crystal X-ray crystallography is the gold standard.[12]

Experimental Protocol: Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using standard crystallographic software. The resulting electron density map will reveal the positions of all non-hydrogen atoms, providing an unambiguous structural determination.

Conclusion: A Self-Validating, Authoritative Approach

The structural elucidation of 5-(Benzyloxy)pyrimidin-4-amine requires a systematic and logical application of modern analytical techniques. By integrating data from NMR spectroscopy and mass spectrometry, a confident structural assignment can be made. The causality-driven approach outlined in this guide, where each experiment is designed to answer specific questions and validate the findings of the others, ensures the scientific integrity of the result. For absolute confirmation, particularly in a regulatory or advanced drug development context, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of structure. This comprehensive methodology provides a robust framework for researchers and scientists working with this important class of heterocyclic compounds.

References

-

Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. National Institutes of Health. [Link]

-

5-Benzyloxyindole | C15H13NO. PubChem. [Link]

-

Pyrimidine. Wikipedia. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules. [Link]

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Crystals. [Link]

-

13 C NMR spectrums for the reaction of benzylamine (4) with... ResearchGate. [Link]

-

A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Synthesis of 5-Benzyloxy-4-chloro-2-(trifluoromethyl)pyrimidine (XXIV). PrepChem.com. [Link]

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. [Link]

-

J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate. [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]

-

HSQC and HMBC. Columbia University. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Institutes of Health. [Link]

-

Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]

-

Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes. [Link]

- Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

-

N-benzyl-4-methoxyaniline (7): yellowish oil. Supporting Information. [Link]

-

S1 Copies of by 1H and 13C NMR spectra:. The Royal Society of Chemistry. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. [Link]

-

Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. The Journal of Organic Chemistry. [Link]

-

Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. [Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]

-

a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3). ResearchGate. [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra. The Royal Society of Chemistry. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. researchgate.net [researchgate.net]

- 6. article.sapub.org [article.sapub.org]

- 7. mdpi.com [mdpi.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations [mdpi.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 5-(Benzyloxy)pyrimidin-4-amine: Elucidating Molecular Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyrimidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its pyrimidine core, a scaffold present in numerous biologically active molecules. Accurate structural elucidation and characterization are paramount for understanding its chemical reactivity, and pharmacological activity, and for ensuring quality control in synthetic processes. This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Benzyloxy)pyrimidin-4-amine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and offer an expert interpretation of the spectral data, providing a self-validating framework for its identification and characterization.

Molecular Structure and Spectroscopic Overview

The structure of 5-(Benzyloxy)pyrimidin-4-amine comprises a pyrimidine ring substituted with an amine group at position 4 and a benzyloxy group at position 5. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₁₁H₁₁N₃O

Molecular Weight: 201.23 g/mol

An integrated spectroscopic approach is essential for unambiguous structure confirmation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.[1] For 5-(Benzyloxy)pyrimidin-4-amine, ¹H NMR and ¹³C NMR are the most informative.

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Chemical Shifts:

The chemical shift (δ) in NMR is influenced by the electron density around a nucleus.[2] Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).

-

Pyrimidine Protons (H-2 and H-6): The protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 8.5 ppm. Their exact positions will be influenced by the electronic effects of the amine and benzyloxy substituents.

-

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet.[3] The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but is generally expected in the range of δ 5.0 - 7.0 ppm.

-

Benzyloxy Methylene Protons (-OCH₂-): The two protons of the methylene bridge in the benzyloxy group are expected to appear as a sharp singlet around δ 5.0 - 5.5 ppm.[4]

-

Phenyl Protons (-C₆H₅): The five protons of the phenyl ring in the benzyloxy group will typically appear as a multiplet in the aromatic region, between δ 7.2 and 7.5 ppm.[4]

Table 1: Predicted ¹H NMR Spectral Data for 5-(Benzyloxy)pyrimidin-4-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Pyrimidine) | 8.0 - 8.5 | Singlet | 1H |

| H-6 (Pyrimidine) | 8.0 - 8.5 | Singlet | 1H |

| -NH₂ (Amine) | 5.0 - 7.0 | Broad Singlet | 2H |

| -OCH₂- (Methylene) | 5.0 - 5.5 | Singlet | 2H |

| -C₆H₅ (Phenyl) | 7.2 - 7.5 | Multiplet | 5H |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Chemical Shifts:

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to resonate in the downfield region of the spectrum, typically between δ 140 and 160 ppm. The carbon attached to the benzyloxy group (C-5) will be significantly influenced by the oxygen atom.

-

Benzyloxy Methylene Carbon (-OCH₂-): The methylene carbon is expected to appear around δ 70 ppm.

-

Phenyl Carbons (-C₆H₅): The carbons of the phenyl ring will show signals in the aromatic region, typically between δ 125 and 140 ppm. The carbon attached to the methylene group (ipso-carbon) will have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for 5-(Benzyloxy)pyrimidin-4-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | ~155 |

| C-4 (Pyrimidine) | ~158 |

| C-5 (Pyrimidine) | ~130 |

| C-6 (Pyrimidine) | ~150 |

| -OCH₂- (Methylene) | ~70 |

| C-ipso (Phenyl) | ~137 |

| C-ortho/meta/para (Phenyl) | 127 - 129 |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified 5-(Benzyloxy)pyrimidin-4-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5] The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.

-

Instrumentation: Place the NMR tube into the spectrometer's magnet.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient for routine characterization.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shifts relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Interpreting the IR Spectrum

The IR spectrum of 5-(Benzyloxy)pyrimidin-4-amine is expected to show characteristic absorption bands for the amine, ether, and aromatic functionalities.

-

N-H Stretching: Primary amines typically show two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching vibrations.[3][8]

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically observed in the 1335-1250 cm⁻¹ region.[9]

-

C-O Stretching: The C-O stretching of the benzyloxy ether group is expected to produce a strong absorption band in the range of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, around 3030 cm⁻¹.[10]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the pyrimidine and phenyl rings will result in several bands in the 1600-1450 cm⁻¹ region.[11][12]

Table 3: Characteristic IR Absorption Bands for 5-(Benzyloxy)pyrimidin-4-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 | Medium (two bands) |

| Amine (-NH₂) | N-H Bend | 1650 - 1580 | Medium |

| Aromatic | C-H Stretch | > 3000 | Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Ether (-O-CH₂-) | C-O Stretch | 1275 - 1200 | Strong |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

Experimental Protocol for FT-IR Spectroscopy

For solid samples like 5-(Benzyloxy)pyrimidin-4-amine, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR Method:

-

Ensure the ATR crystal is clean.[13]

-

Place a small amount of the solid sample directly onto the crystal.[13]

-

Apply pressure to ensure good contact between the sample and the crystal.[13]

-

Acquire the spectrum.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Interpreting the Mass Spectrum

For 5-(Benzyloxy)pyrimidin-4-amine, soft ionization techniques like Electrospray Ionization (ESI) are ideal to observe the protonated molecular ion.[14]

-

Molecular Ion Peak ([M+H]⁺): In ESI-MS, the compound is expected to be readily protonated, resulting in a prominent peak at m/z 202.23, corresponding to the [C₁₁H₁₁N₃O + H]⁺ ion.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. A common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another potential fragmentation is the loss of the benzyloxy group to give a fragment corresponding to the 4-aminopyrimidin-5-ol cation.

Experimental Protocol for ESI-MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[15] Then, dilute this stock solution to a final concentration of about 10 µg/mL.[15]

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion.

Integrated Spectroscopic Analysis Workflow

A logical workflow is crucial for the confident structural elucidation of 5-(Benzyloxy)pyrimidin-4-amine.

Caption: Workflow for the spectroscopic characterization of 5-(Benzyloxy)pyrimidin-4-amine.

Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of 5-(Benzyloxy)pyrimidin-4-amine. This guide has outlined the expected spectroscopic data, provided standardized protocols for data acquisition, and offered insights into the interpretation of the results. By following this comprehensive approach, researchers, scientists, and drug development professionals can confidently identify and characterize this important heterocyclic compound, ensuring the integrity and reliability of their scientific endeavors.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

ResearchGate. (2025, December 12). (PDF) Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2020, February 14). NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

National Institutes of Health. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link]

-

MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

-

ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

-

SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Star Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

-

ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

MDPI. (n.d.). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 5-(Benzyloxy)pyrimidin-4-amine: Physicochemical Properties, Synthesis, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(benzyloxy)pyrimidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogues and established chemical principles to project its physicochemical properties, propose a viable synthetic route, and discuss its potential applications in drug discovery. By examining the structure-activity relationships of similar benzyloxy-substituted pyrimidines, we aim to provide valuable insights for researchers exploring this chemical space.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2][3] This prevalence in nature has made pyrimidine derivatives a fertile ground for the development of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[2][3]

The introduction of a benzyloxy group can significantly impact a molecule's lipophilicity, metabolic stability, and ability to engage in specific binding interactions, such as pi-stacking, with protein targets. This guide focuses on 5-(benzyloxy)pyrimidin-4-amine, exploring its characteristics and potential as a valuable building block in the synthesis of novel drug candidates.

Physicochemical Properties of 5-(Benzyloxy)pyrimidin-4-amine and its Isomers

| Property | 5-(Benzyloxy)pyrimidin-4-amine (Predicted) | 5-(Benzyloxy)pyrimidin-2-amine[6] | 2-(Benzyloxy)pyrimidin-4-amine[7] | 6-(Benzyloxy)pyrimidin-4-amine[8] |

| CAS Number | Not Assigned | 42783-58-4 | 60722-67-0 | 60722-75-0 |

| Molecular Formula | C₁₁H₁₁N₃O | C₁₁H₁₁N₃O | C₁₁H₁₁N₃O | C₁₁H₁₁N₃O |

| Molecular Weight | 201.22 g/mol | 201.22 g/mol | 201.22 g/mol | 201.22 g/mol |

| IUPAC Name | 5-(Benzyloxy)pyrimidin-4-amine | 5-(Benzyloxy)pyrimidin-2-amine | 2-(Benzyloxy)pyrimidin-4-amine | 6-(Benzyloxy)pyrimidin-4-amine |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | 417.9°C at 760 mmHg | Data not available |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Data not available | Data not available | Data not available |

Expert Insight: The placement of the amino and benzyloxy groups on the pyrimidine ring is expected to influence the compound's polarity, hydrogen bonding capacity, and crystal packing, leading to variations in melting point and solubility among the isomers. The 4-amino isomer is likely to exhibit distinct electronic and steric properties compared to its 2-amino and 6-amino counterparts, which could translate to different biological activities and synthetic reactivities.

Proposed Synthesis of 5-(Benzyloxy)pyrimidin-4-amine

A plausible synthetic route to 5-(benzyloxy)pyrimidin-4-amine can be designed based on established pyrimidine chemistry, starting from readily available precursors. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversion.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Synthesis of 5-(Benzyloxy)-4-chloropyrimidine

-

Reactants: 5-(Benzyloxy)pyrimidin-4-ol (1.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq).

-

Procedure: To a stirred solution of 5-(benzyloxy)pyrimidin-4-ol in a suitable high-boiling inert solvent (e.g., toluene), slowly add phosphorus oxychloride at room temperature.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(benzyloxy)-4-chloropyrimidine.

-

Purify the crude product by column chromatography on silica gel.

Causality: The use of phosphorus oxychloride is a standard and effective method for the chlorination of hydroxypyrimidines. The hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

Step 2: Amination of 5-(Benzyloxy)-4-chloropyrimidine

-

Reactants: 5-(Benzyloxy)-4-chloropyrimidine (1.0 eq), aqueous ammonia (excess).

-

Procedure: Dissolve the 5-(benzyloxy)-4-chloropyrimidine in a suitable solvent such as ethanol in a sealed pressure vessel.

-

Add a large excess of concentrated aqueous ammonia.

-

Heat the mixture to 100-120°C for several hours. The reaction progress should be monitored by TLC or HPLC.

-

Upon completion, cool the reaction vessel to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 5-(benzyloxy)pyrimidin-4-amine.

Causality: The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. Ammonia acts as the nucleophile, displacing the chloride to form the 4-amino derivative. The reaction is typically performed at elevated temperatures in a sealed vessel to maintain the concentration of the volatile ammonia.

Caption: Proposed two-step synthesis of 5-(benzyloxy)pyrimidin-4-amine.

Potential Applications in Medicinal Chemistry

The structural motifs present in 5-(benzyloxy)pyrimidin-4-amine suggest its potential as a scaffold for the development of kinase inhibitors and other targeted therapies.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the hinge region of the kinase active site. The amino-pyrimidine scaffold is a well-established hinge-binding motif. The benzyloxy group can be directed towards the solvent-exposed region or a hydrophobic pocket, providing opportunities for further modification to enhance potency and selectivity.

Bruton's Tyrosine Kinase (BTK) as a Potential Target:

BTK is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of various B-cell malignancies and autoimmune diseases.[9] Several approved and investigational BTK inhibitors utilize a pyrimidine core. The 4-amino group of 5-(benzyloxy)pyrimidin-4-amine could potentially form key hydrogen bonds with the hinge region of BTK, while the benzyloxy moiety could be modified to occupy the hydrophobic pocket, a strategy employed in the design of potent and selective kinase inhibitors.

Caption: Inhibition of the BTK signaling pathway by a potential derivative.

Other Potential Therapeutic Areas

The versatility of the pyrimidine scaffold means that derivatives of 5-(benzyloxy)pyrimidin-4-amine could also be explored for other therapeutic applications, including:

-

Antimicrobial Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal agents.[5]

-

Anticancer Agents: Beyond kinase inhibition, pyrimidine-based compounds have been investigated for their ability to induce apoptosis and inhibit tumor growth through various mechanisms.[10]

-

Anti-inflammatory Drugs: The pyrimidine core is present in several compounds with anti-inflammatory properties.[4]

Conclusion

5-(Benzyloxy)pyrimidin-4-amine represents a promising, yet underexplored, chemical entity. While direct experimental data is scarce, a thorough analysis of its isomers and the broader class of pyrimidine derivatives allows for a confident prediction of its core physicochemical properties and a rational approach to its synthesis. The structural features of this molecule, particularly the 4-aminopyrimidine core and the versatile benzyloxy group, make it an attractive starting point for the design of novel kinase inhibitors and other targeted therapeutics. This guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of 5-(benzyloxy)pyrimidin-4-amine and its derivatives, potentially unlocking new avenues in drug discovery.

References

- BLD Pharm. (n.d.). 5-(Benzyloxy)pyrimidin-4-ol.

- Synblock. (n.d.). 5-(Benzyloxy)pyrimidin-2-amine.

- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

- ResearchGate. (2017). Biological Activity of Pyrimidine Derivativies: A Review.

- PubChem. (n.d.). 5-(Benzyloxy)pyridin-3-amine.

- Google Patents. (n.d.). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- ChemicalBook. (n.d.). 5-(3-(benzyloxy)phenyl)-5H-pyrrolo[2,3-d]pyrimidin-4-amine.

- MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

- Alfa Chemistry. (n.d.). 2-(Benzyloxy)pyrimidin-4-amine.

- BLD Pharm. (n.d.). 6-(Benzyloxy)pyrimidin-4-amine.

- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.

- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect.

- Taylor & Francis. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.

- Scirp.org. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. CAS 42783-58-4 | 5-(Benzyloxy)pyrimidin-2-amine - Synblock [synblock.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 60722-75-0|6-(Benzyloxy)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 9. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 10. Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives [scirp.org]

An In-depth Technical Guide to 5-(Benzyloxy)pyrimidin-4-amine and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1] The strategic functionalization of this privileged scaffold offers a powerful platform for the development of novel therapeutics. This guide focuses on the 5-(benzyloxy)pyrimidin-4-amine core, a versatile intermediate that combines the rich chemical reactivity of the pyrimidine ring with the unique physicochemical properties imparted by the benzyloxy moiety. We will explore the synthesis of this key scaffold, the rationale behind the design of its derivatives, their significant biological activities, and the experimental protocols for their preparation and characterization. This document serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation pyrimidine-based drugs.

The Strategic Importance of the 5-(Benzyloxy)pyrimidin-4-amine Scaffold

The pyrimidine ring is a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3. Its presence is fundamental to life, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] Beyond this, the pyrimidine framework is a "privileged structure" in medicinal chemistry due to its ability to engage in a multitude of biological interactions, leading to a wide spectrum of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

The introduction of a benzyloxy group at the 5-position of the pyrimidine ring is a deliberate design choice with several key advantages:

-

Modulation of Physicochemical Properties: The benzyloxy group significantly enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes—a critical factor for drug efficacy.

-

Enhanced Biological Interactions: The aromatic ring of the benzyloxy moiety can participate in π-π stacking interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and specificity.

-

Synthetic Versatility: The benzyloxy group is a stable protecting group for a hydroxyl functionality, allowing for selective chemical modifications at other positions of the pyrimidine ring. The amine group at the 4-position provides a convenient handle for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 5-(benzyloxy)pyrimidin-4-amine and its derivatives typically follows a multi-step sequence, leveraging established pyrimidine chemistry.

Synthesis of 5-(Benzyloxy)pyrimidin-4-amine

A common and efficient route to the core scaffold involves the preparation of a 4-chloropyrimidine intermediate followed by a nucleophilic aromatic substitution reaction.

Caption: Synthetic pathway for 5-(Benzyloxy)pyrimidin-4-amine.

Step-by-Step Protocol for the Synthesis of 5-(Benzyloxy)pyrimidin-4-amine:

Part A: Synthesis of 5-(Benzyloxy)pyrimidin-4(3H)-one

-

To a solution of 5-hydroxypyrimidin-4(3H)-one in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

To this suspension, add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield 5-(benzyloxy)pyrimidin-4(3H)-one.

Part B: Synthesis of 4-Chloro-5-(benzyloxy)pyrimidine

-

Treat 5-(benzyloxy)pyrimidin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux.

-

After the reaction is complete, carefully quench the excess POCl₃ with ice water.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate to obtain 4-chloro-5-(benzyloxy)pyrimidine.

Part C: Synthesis of 5-(Benzyloxy)pyrimidin-4-amine

-

Dissolve 4-chloro-5-(benzyloxy)pyrimidine in a suitable solvent like ethanol in a pressure vessel.

-

Saturate the solution with ammonia gas or add a solution of ammonia in an alcohol.

-

Heat the sealed vessel and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to afford 5-(benzyloxy)pyrimidin-4-amine.

Synthesis of N-Substituted Derivatives

The 4-amino group of the core scaffold serves as a versatile point for derivatization, most commonly through nucleophilic aromatic substitution reactions with various electrophiles or through coupling reactions.

Caption: General synthetic routes to N-substituted derivatives.

Exemplary Protocol for N-Arylation (Buchwald-Hartwig Cross-Coupling):

-

To a reaction vessel, add 5-(benzyloxy)pyrimidin-4-amine, an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Add a dry, degassed solvent such as dioxane.

-

Heat the mixture under an inert atmosphere (e.g., argon) and monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, filter it through celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the desired N-aryl-5-(benzyloxy)pyrimidin-4-amine derivative.

Biological Activities and Therapeutic Potential

Derivatives of the 5-(benzyloxy)pyrimidin-4-amine scaffold have shown promise in a variety of therapeutic areas, most notably as anticancer agents through the inhibition of key cellular signaling pathways.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Derivatives of 5-(benzyloxy)pyrimidin-4-amine are being explored as inhibitors of several important kinases:

-

Aurora Kinases: These are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[3][4]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. EGFR inhibitors are used in the treatment of various cancers, particularly non-small-cell lung cancer.[5][6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.[7][8][9]

Inhibition of the USP1/UAF1 Deubiquitinase Complex

A particularly promising area of investigation for structurally related pyrimidine derivatives is the inhibition of the ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1).[3][10] This complex plays a critical role in the DNA damage response by deubiquitinating key proteins such as PCNA and FANCD2.[11] Inhibition of USP1/UAF1 can sensitize cancer cells to DNA-damaging agents like cisplatin, offering a potential strategy to overcome drug resistance.[12][13]

Caption: Simplified signaling pathway of the USP1/UAF1 complex in the DNA damage response and its inhibition.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the 5-(benzyloxy)pyrimidin-4-amine scaffold allows for the exploration of structure-activity relationships, providing insights into the key molecular features required for potent and selective biological activity.

| Derivative | R Group (at N-4) | Target | IC₅₀ (nM) | Cell Line | Reference |

| 1 | 4-Morpholinophenyl | Aurora A | 8.0 | - | [4] |

| 2 | 4-Morpholinophenyl | Aurora B | 9.2 | - | [4] |

| 3 | 3-(Trifluoromethyl)phenoxy | EGFR | >1000 | - | [5] |

| 4 | Phenyl | VEGFR-2 | 500 | - | [7] |

| 5 | 2-Isopropylphenyl | USP1/UAF1 | 70 | - | [10] |

Note: The IC₅₀ values are for structurally related compounds and are presented to illustrate the potential potency of this class of molecules. Specific data for direct derivatives of 5-(benzyloxy)pyrimidin-4-amine is an active area of research.

Experimental Protocols: A Self-Validating System

The following detailed workflow for the synthesis and purification of a representative N-aryl derivative ensures reproducibility and high purity of the final compound.

Caption: A typical experimental workflow for the synthesis and purification of an N-aryl-5-(benzyloxy)pyrimidin-4-amine derivative.

Detailed Protocol for Purification by Column Chromatography:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or methanol) and then adding the silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

-

Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Carefully load the prepared slurry onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Conclusion and Future Perspectives

The 5-(benzyloxy)pyrimidin-4-amine scaffold is a highly valuable platform in medicinal chemistry. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the benzyloxy group, makes it an ideal starting point for the development of novel therapeutics. The demonstrated potential of related pyrimidine derivatives as potent inhibitors of kinases and other key cellular targets underscores the promise of this compound class. Future research will likely focus on the synthesis of diverse libraries of N-substituted derivatives, the exploration of their activity against a broader range of biological targets, and the optimization of their pharmacokinetic and pharmacodynamic properties to identify clinical candidates for the treatment of cancer and other diseases.

References

-

Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (n.d.). National Institutes of Health. [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022-10-06). National Institutes of Health. [Link]

-

New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020-09-21). National Institutes of Health. [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). MDPI. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. [Link]

- WO2002000628A2 - Synthesis of chlorinated pyrimidines. (n.d.).

-

A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023-07-13). MDPI. [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023-10-12). Preprints.org. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014-09-17). ACS Publications. [Link]

-

SAR study of 7-N-benzyloxazolo[5,4-d]pyrimidin-7-amine and... (n.d.). ResearchGate. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). National Institutes of Health. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010-06-10). National Institutes of Health. [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (n.d.). National Institutes of Health. [Link]

-

5-Benzylidene-2,4-thiazolidenedione derivatives: Design, synthesis and evaluation as inhibitors of angiogenesis targeting VEGR-2. (n.d.). National Institutes of Health. [Link]

- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. (n.d.).

-

Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. (n.d.). National Institutes of Health. [Link]

-

New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI. [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022-01-05). National Institutes of Health. [Link]

-

A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. (2014-02-16). National Institutes of Health. [Link]

-

Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (n.d.). Frontiers. [Link]

-

Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (n.d.). SCIRP. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health. [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). National Institutes of Health. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (n.d.). National Institutes of Health. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (n.d.). Beilstein Journals. [Link]

-

US10239882B2 - Substituted 5-methyl-[2][14][15]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. (n.d.). Google Patents.

-

VEGFR inhibitors. (n.d.). Altmeyers Encyclopedia. [Link]

-

The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination. (n.d.). National Institutes of Health. [Link]

-

Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. (2011-11-23). National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Benzylidene-2,4-thiazolidenedione derivatives: Design, synthesis and evaluation as inhibitors of angiogenesis targeting VEGR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS - Patent 2794575 [data.epo.org]

- 15. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore of Life: A Technical Guide to the Biological Activity and Drug Design of Pyrimidine Derivatives

Core Directive: The Privileged Scaffold

In the lexicon of medicinal chemistry, few structures earn the title of "privileged scaffold" as deservingly as the pyrimidine ring. As the foundational architecture of Cytosine, Thymine, and Uracil, this six-membered nitrogenous heterocycle is not merely a chemical curiosity; it is the encoded language of life.

For the drug developer, the pyrimidine nucleus offers a unique balance of electronic deficiency (due to the electronegative nitrogens at positions 1 and 3) and structural rigidity . This allows for precise pi-stacking interactions within enzyme active sites and the ability to serve as a bioisostere for phenyl rings to improve solubility and metabolic stability.

This guide moves beyond basic textbook definitions. We will dissect the structure-activity relationships (SAR) that drive potency, detail the specific mechanisms in oncology and virology, and provide self-validating protocols for synthesis and biological evaluation.

Structural Basis & Rational Design (SAR)

The biological activity of pyrimidine derivatives is dictated by the electronic and steric environment of the ring carbons. The C2, C4, and C6 positions are electrophilic, making them prime targets for nucleophilic attack or substitution, while the C5 position is nucleophilic, allowing for electrophilic substitution.

The SAR Map

To design effective derivatives, one must understand the "zoning" of the pyrimidine ring.

Figure 1: Functional zoning of the pyrimidine scaffold for rational drug design.

Therapeutic Area 1: Oncology

The most prolific application of pyrimidine derivatives is in oncology. The mechanisms generally fall into two distinct categories: Antimetabolites (the "Trojan Horses") and Kinase Inhibitors (the "Signal Blockers").

Antimetabolites (Suicide Inhibition)

Compounds like 5-Fluorouracil (5-FU) and Gemcitabine mimic natural nucleosides.

-

Mechanism: The introduction of a fluorine atom at C5 (in 5-FU) mimics the size of hydrogen but forms a stable covalent bond with the active site of Thymidylate Synthase (TS) . This prevents the methylation of dUMP to dTMP, starving the cell of thymidine required for DNA replication.

Kinase Inhibitors

Modern targeted therapies, such as Gefitinib (a quinazoline, which is a benzopyrimidine), utilize the pyrimidine ring to mimic the adenine ring of ATP.

-

Mechanism: The N1 and N3 atoms often form hydrogen bonds with the "hinge region" of kinases (e.g., EGFR, CDK), competitively inhibiting ATP binding and shutting down downstream proliferation signaling.

Comparative Data: Key Anticancer Pyrimidines

| Drug Name | Class | Target | Key Structural Feature | Indication |

| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | C5-Fluorine (suicide substrate) | Colorectal, Breast, Skin Cancer |

| Gemcitabine | Antimetabolite | DNA Polymerase / RNR | C2'-Difluoro (sugar modification) | Pancreatic, NSCLC |

| Imatinib | Kinase Inhibitor | BCR-ABL / c-KIT | Pyrimidine-amino-phenyl motif | CML, GIST |

| Palbociclib | Kinase Inhibitor | CDK4/6 | Pyrido[2,3-d]pyrimidine core | HR+ Breast Cancer |

Therapeutic Area 2: Infectious Diseases[1][2][3]